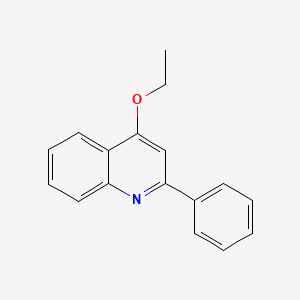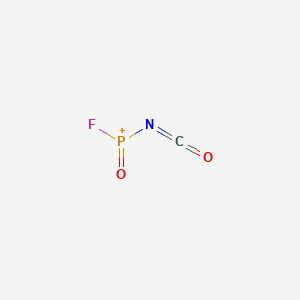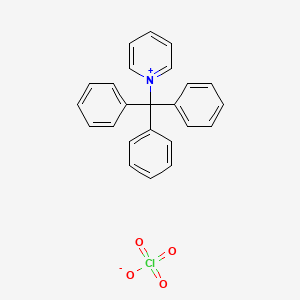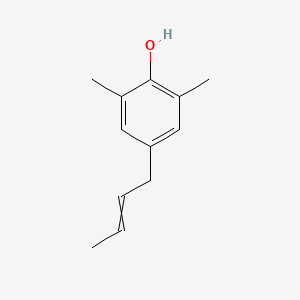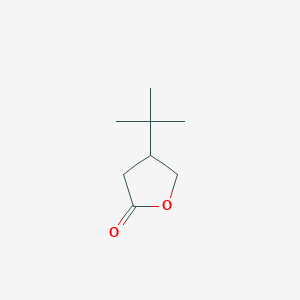![molecular formula C14H14N4O3 B14700027 2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethan-1-ol CAS No. 17900-98-0](/img/structure/B14700027.png)
2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethan-1-ol is an organic compound known for its vibrant color and its applications in various fields. It is a member of the azo compound family, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is often used as a dye due to its intense coloration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethan-1-ol typically involves a diazotization reaction followed by azo coupling The process begins with the nitration of aniline to form 4-nitroaniline This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt The diazonium salt is subsequently coupled with aniline in the presence of a base to form the azo compound
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Wirkmechanismus
The mechanism of action of 2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethan-1-ol involves its interaction with molecular targets through its azo group. The compound can undergo reversible redox reactions, allowing it to act as an electron donor or acceptor. This property is exploited in various applications, such as in dye-sensitized solar cells where it helps in the transfer of electrons. Additionally, its ability to form stable complexes with metals and other compounds makes it useful in catalysis and drug delivery.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disperse Red 1: Another azo dye with similar applications but different substituents on the aromatic rings.
Acetamine Scarlet B: A related compound used in textile dyeing with a different molecular structure.
Dispersol Scarlet B: Similar in application but varies in its chemical composition.
Uniqueness
2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethan-1-ol stands out due to its specific combination of functional groups, which impart unique properties such as high stability, intense coloration, and versatility in chemical reactions. Its ability to form stable complexes and undergo reversible redox reactions makes it particularly valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
17900-98-0 |
|---|---|
Molekularformel |
C14H14N4O3 |
Molekulargewicht |
286.29 g/mol |
IUPAC-Name |
2-[4-[(4-nitrophenyl)diazenyl]anilino]ethanol |
InChI |
InChI=1S/C14H14N4O3/c19-10-9-15-11-1-3-12(4-2-11)16-17-13-5-7-14(8-6-13)18(20)21/h1-8,15,19H,9-10H2 |
InChI-Schlüssel |
LWBSCZRRCBRJPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NCCO)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(E)-[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]urea](/img/structure/B14699960.png)
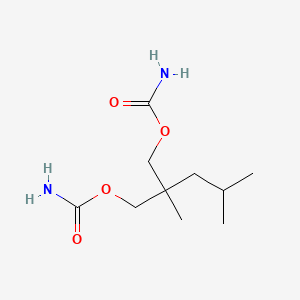

![N-Acetyl-3-{4-oxo-3-[2-(2H-tetrazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine](/img/structure/B14699975.png)

